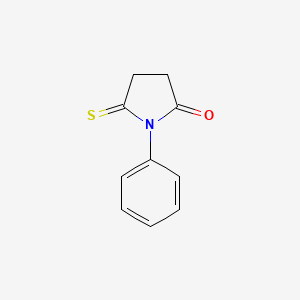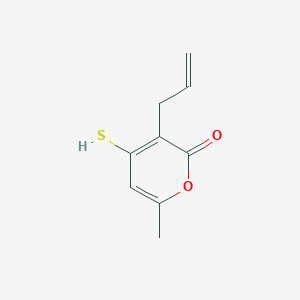![molecular formula C34H50O2 B14175581 4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl CAS No. 918875-95-3](/img/structure/B14175581.png)
4,4'-Bis[(undec-10-en-1-yl)oxy]-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is an organic compound with the molecular formula C34H50O2. This compound is characterized by two undec-10-en-1-yloxy groups attached to a biphenyl core. It is a white to off-white crystalline powder and is known for its applications in various fields, including material science and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with 11-bromo-1-undecene in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The double bonds in the undec-10-en-1-yloxy groups can be oxidized to form epoxides or diols.
Reduction: The double bonds can also be reduced to form saturated alkyl chains.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alkyl chains.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl has several applications in scientific research:
Material Science: Used in the synthesis of liquid crystal elastomers and polymers due to its mesogenic properties.
Organic Synthesis: Serves as a building block for more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is primarily related to its ability to interact with other molecules through its biphenyl core and undec-10-en-1-yloxy groups. These interactions can influence the physical properties of materials, such as their elasticity and thermal stability. In biological systems, the compound may interact with cellular membranes or proteins, affecting their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
4,4’-Bis[(undec-10-en-1-yl)oxy]-1,1’-biphenyl is unique due to its biphenyl core, which provides rigidity and stability, and its undec-10-en-1-yloxy groups, which offer flexibility and reactivity. This combination makes it particularly valuable in the synthesis of liquid crystal elastomers and other advanced materials.
Eigenschaften
CAS-Nummer |
918875-95-3 |
|---|---|
Molekularformel |
C34H50O2 |
Molekulargewicht |
490.8 g/mol |
IUPAC-Name |
1-undec-10-enoxy-4-(4-undec-10-enoxyphenyl)benzene |
InChI |
InChI=1S/C34H50O2/c1-3-5-7-9-11-13-15-17-19-29-35-33-25-21-31(22-26-33)32-23-27-34(28-24-32)36-30-20-18-16-14-12-10-8-6-4-2/h3-4,21-28H,1-2,5-20,29-30H2 |
InChI-Schlüssel |
UNEMTEHICOKGQF-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCCCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, 2-[[(1S)-1-phenylethyl]amino]-, 1,3-dimethyl ester](/img/structure/B14175498.png)
![9-Bromobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B14175512.png)
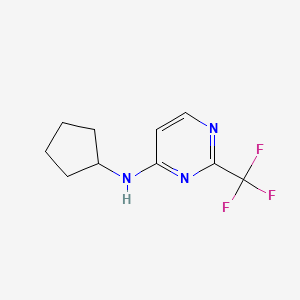
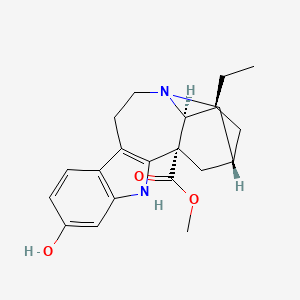
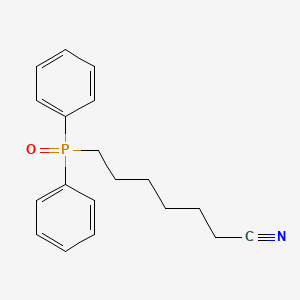
![2-Thiophen-2-yl-5-[13-(5-thiophen-2-ylthiophen-2-yl)pentacen-6-yl]thiophene](/img/structure/B14175546.png)
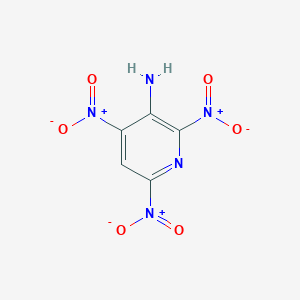
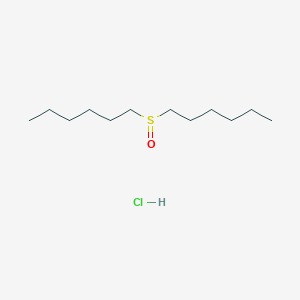
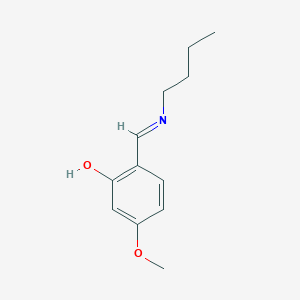
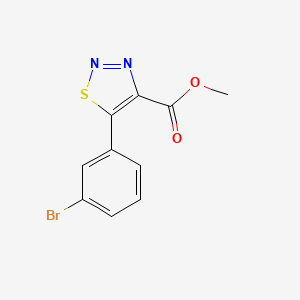
![Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-](/img/structure/B14175565.png)
![sodium;5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]imidazo[4,5-b]pyridin-1-ide](/img/structure/B14175573.png)
